

A Comparative Guide to the Biological Activity of (-)-Rolipram and (+)-Rolipram

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Compound of Interest		
Compound Name:	(-)-Rolipram	
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This guide provides an objective, data-driven comparison of the biological activities of the two enantiomers of Rolipram: **(-)-Rolipram** (the R-enantiomer) and (+)-Rolipram (the S-enantiomer). Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Rolipram elevates intracellular cAMP levels, modulating a wide array of cellular processes, particularly in the immune and central nervous systems. Understanding the stereospecificity of Rolipram's actions is crucial for targeted drug design and for elucidating the precise roles of different PDE4 conformations.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically degrades the second messenger cAMP into AMP, thus terminating its signaling cascade. Inhibition of PDE4 by Rolipram prevents this degradation, leading to an accumulation of intracellular cAMP. This increase in cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various transcription factors, such as the cAMP response element-binding protein (CREB). This signaling pathway is pivotal in regulating inflammation, neuroplasticity, and memory.

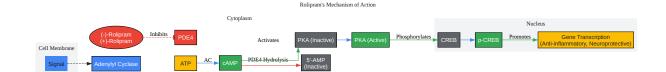


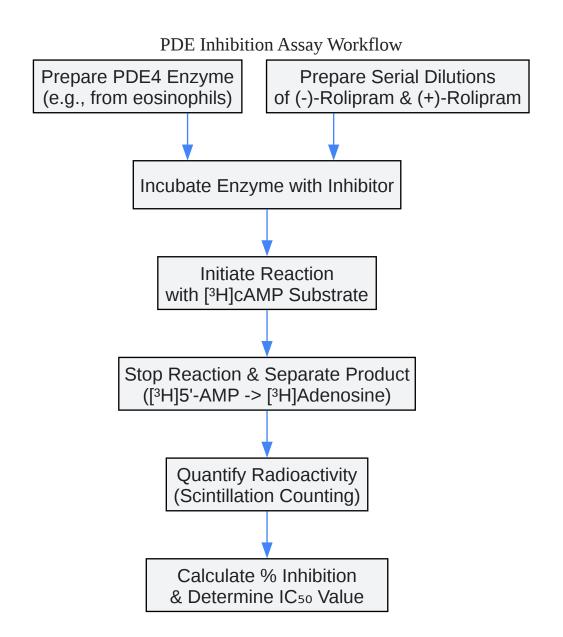




The PDE4 enzyme exists in different conformational states, which are characterized by their affinity for Rolipram. These include a high-affinity rolipram-binding site (HARBS) and a low-affinity rolipram-binding site (LARBS). The differential interaction of Rolipram's enantiomers with these sites is the basis for their distinct biological activities.









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